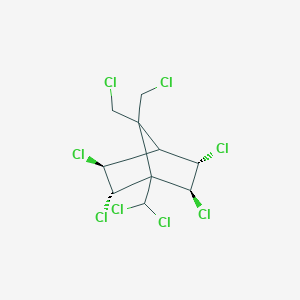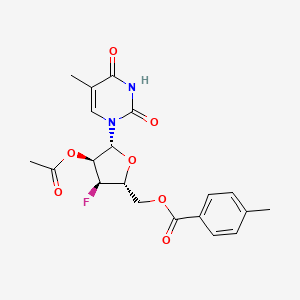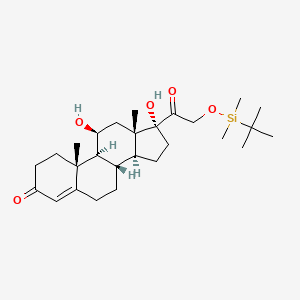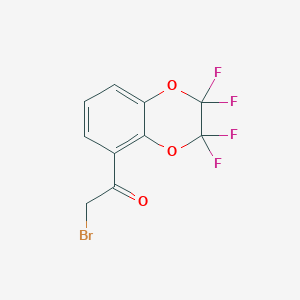
3-Methylcyclopropene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylcyclopropene is a hydrocarbon with the chemical formula C₄H₆. It is a colorless gas that is known for its high reactivity and tendency to polymerize. This compound is structurally related to cyclopropene, with a methyl group attached to the third carbon of the cyclopropene ring. It has garnered significant interest due to its applications in various fields, particularly in agriculture as a plant growth regulator.
准备方法
Synthetic Routes and Reaction Conditions
3-Methylcyclopropene can be synthesized through several methods. One common method involves the reaction of methallyl chloride with a strong base such as sodium amide or sodium tert-butoxide. This intramolecular cyclization reaction yields this compound with varying efficiencies depending on the specific conditions used .
Industrial Production Methods
In industrial settings, this compound is often produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is typically stabilized for commercial use by encapsulation in specialized formulations to prevent premature polymerization .
化学反应分析
Types of Reactions
3-Methylcyclopropene undergoes a variety of chemical reactions due to its strained ring structure and unsaturation. Some of the common reactions include:
Oxidation: this compound can be oxidized to form various oxygenated products.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or ozone can be used.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium can facilitate reduction.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or alcohols, while reduction typically produces alkanes .
科学研究应用
3-Methylcyclopropene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclobutene derivatives.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug synthesis.
作用机制
The primary mechanism of action of 3-Methylcyclopropene involves its binding to the ethylene receptor in plants. By blocking this receptor, the compound inhibits the effects of ethylene, a natural plant hormone responsible for processes such as fruit ripening and flower wilting. This competitive inhibition prevents ethylene from exerting its effects, thereby prolonging the freshness of produce .
相似化合物的比较
3-Methylcyclopropene is often compared to other cyclopropene derivatives such as:
1-Methylcyclopropene: Another plant growth regulator with a similar mechanism of action but differing in the position of the methyl group.
Methylenecyclopropene: A related compound with an exocyclic double bond, known for its high reactivity and use in organic synthesis.
Cyclopropene: The parent compound of the cyclopropene family, used as a building block in various chemical reactions.
This compound is unique in its specific applications and reactivity, making it a valuable compound in both research and industry.
属性
CAS 编号 |
18631-90-8 |
|---|---|
分子式 |
C4H6 |
分子量 |
54.09 g/mol |
IUPAC 名称 |
3-methylcyclopropene |
InChI |
InChI=1S/C4H6/c1-4-2-3-4/h2-4H,1H3 |
InChI 键 |
FAPGNCCCFGCZKP-UHFFFAOYSA-N |
规范 SMILES |
CC1C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2R)-2-[(2R)-2-Aminobutanamido]butanamide](/img/structure/B13435185.png)

![(2S)-1-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13435199.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-(4-methylbenzoyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13435200.png)

![Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate](/img/structure/B13435208.png)

![2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione (Major)](/img/structure/B13435220.png)
![benzhydryl (2S,5R)-3-methyl-4,7-dioxo-3-(triazol-1-ylmethyl)-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13435222.png)
![7-hydroxy-3-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6,8,8-tetramethyl-1H-pyrrolo[3,4-g]quinolin-2-one](/img/structure/B13435230.png)
![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S,18S,19S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B13435236.png)
![Methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate](/img/structure/B13435237.png)
